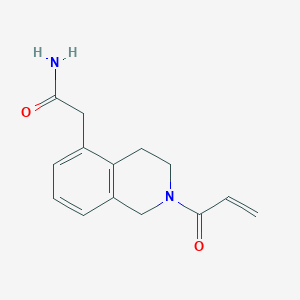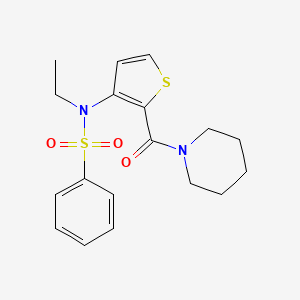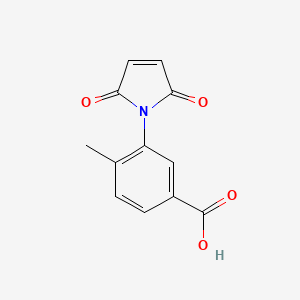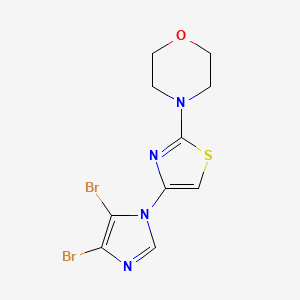
2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole and indole derivatives, which are similar to the compound you mentioned, are known to possess a broad range of chemical and biological properties . They are heterocyclic compounds that are often used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For example, imidazole was first synthesized from glyoxal and ammonia . Other compounds, such as 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline, have been synthesized and evaluated for antimicrobial activity .Molecular Structure Analysis
The molecular structure of similar compounds often contains a heterocyclic ring, such as an imidazole or indole ring . These rings can contain various substituents, which can greatly affect the properties of the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific substituents present on the heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mécanisme D'action
The mechanism of action of similar compounds can vary widely, depending on their specific structure and the target they interact with. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Given the broad range of biological activities exhibited by similar compounds, there is significant potential for future research in this area . This could include the development of new synthetic routes, the exploration of new biological activities, and the optimization of existing compounds for specific applications.
Propriétés
IUPAC Name |
2-(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-14(18)16-7-6-12-10(8-13(15)17)4-3-5-11(12)9-16/h2-5H,1,6-9H2,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKFEEWDZRDQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC=C2CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/no-structure.png)
![1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone](/img/structure/B2365983.png)


![1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B2365987.png)




![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)
![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)
![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)